molecular formula C20H19N3O3 B2384930 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 887884-21-1

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2384930
CAS No.: 887884-21-1
M. Wt: 349.39
InChI Key: VAZCOKPWXFGICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule featuring a benzimidazole core linked via a piperidine ring to a benzodioxole moiety through a ketone bridge. Its structure combines pharmacophores known for diverse biological activities: benzimidazoles are recognized for antimicrobial, anticancer, and receptor-modulating properties , while benzodioxole groups enhance metabolic stability and receptor affinity . The synthesis of such compounds typically involves coupling reactions, such as HBTU-mediated amide bond formation between carboxylic acids and amines, as exemplified in similar structures (e.g., compound 65 in , synthesized with 67% yield) .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(1,3-benzodioxol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-20(14-5-6-17-18(11-14)26-12-25-17)23-9-7-13(8-10-23)19-21-15-3-1-2-4-16(15)22-19/h1-6,11,13H,7-10,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZCOKPWXFGICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzimidazole derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is subsequently coupled with the benzodioxole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to fully saturated piperidine rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that derivatives containing the benzimidazole and piperidine structures demonstrate effective activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the benzimidazole and piperidine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Research indicates that derivatives with similar structural motifs can induce apoptosis in cancer cells through various mechanisms, including the activation of pro-apoptotic proteins and inhibition of anti-apoptotic pathways.

A study demonstrated that certain synthesized analogs exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as lead compounds for further development in cancer therapy .

Case Study 1: Antimicrobial Properties

In a controlled study, synthesized derivatives were tested against clinical isolates of bacteria. The results highlighted the effectiveness of compounds containing the benzimidazole moiety in inhibiting bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Antitumor Efficacy

Another study focused on the antitumor activity of related compounds in vitro and in vivo. The results showed that specific analogs significantly inhibited tumor growth in xenograft models, suggesting their potential for development as anticancer agents .

Mechanism of Action

The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the benzodioxole group could contribute to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule but differ in substituents, influencing their physicochemical and biological properties:

(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (65)

  • Key Differences : The piperidine ring is substituted with a trifluoromethylphenyl group instead of benzodioxole.
  • Properties :
    • Molecular Weight : 413.4 g/mol
    • Melting Point : 178–185°C
    • Synthesis Yield : 67% via HBTU-mediated coupling .
  • Biological Relevance: Acts as a nonretinoid antagonist of retinol-binding protein, with the trifluoromethyl group enhancing lipophilicity and metabolic stability .

5-(Benzo[d][1,3]dioxol-5-yl)naphthalen-1-ylmethanone (62)

  • Key Differences : Incorporates a naphthalene ring between the benzodioxole and piperidine.
  • Properties :
    • Synthesis : Uses EDCI/HOBt coupling in dichloromethane .
  • Biological Relevance : Designed for GABA-A receptor modulation; the naphthalene may enhance π-π stacking interactions with hydrophobic receptor pockets .

(2-((1H-Benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone (BIPM)

  • Key Differences : Contains a sulfur-linked benzimidazole dimer and a phenyl ketone.
  • Properties :
    • Synthesis : Involves sequential reactions of carbon disulfide and chloroacetic acid .
  • Biological Relevance : Forms palladium complexes with antitumor activity, leveraging the thioether bridge for metal coordination .

1-(1H-Benzo[d]imidazol-1-yl)-2-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)ethanones (4a–h)

  • Key Differences: Triazole and ethanone moieties replace the piperidine-benzodioxole system.
  • Properties :
    • Antimicrobial Activity : Compounds 4b, 4d, 4e, 4f show potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) .
  • Mechanism: Triazole groups improve membrane penetration, while the ethanone linker balances polarity .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Yield Biological Activity Reference
Target Compound ~375.4* Benzodioxole, Piperidine N/A Hypothesized GABA/kinase modulation
Compound 65 413.4 Trifluoromethylphenyl 67% Retinol-binding protein antagonist
Compound 62 ~407.4 Naphthalene N/A GABA-A receptor modulation
BIPM 429.5 Thioether-linked benzimidazole N/A Antitumor (via Pd complexes)
Compound 4f 478.5 Triazole, fluorophenyl 65–70% Antibacterial (MIC: 2 µg/mL)

*Estimated based on structural analogy.

Key Research Findings

  • Electron-Withdrawing Groups : The trifluoromethyl group in compound 65 improves metabolic stability but reduces solubility, a trade-off critical for CNS-targeted drugs .
  • Benzodioxole Advantages : In compound 62 , the benzodioxole enhances binding to GABA-A receptors, likely due to its planar structure and oxygen lone-pair interactions .
  • Heterocyclic Diversity : Triazole-containing derivatives (e.g., 4f ) demonstrate broad-spectrum antimicrobial activity, underscoring the importance of nitrogen-rich heterocycles in disrupting bacterial enzymes .

Biological Activity

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including receptor binding affinities, anti-inflammatory effects, and potential therapeutic applications.

Structure and Properties

The compound can be represented by the following structural formula:

  • Chemical Name : this compound
  • SMILES : COc1cc(ccc1C(=O)N1CCC(CC1)c1nc2ccccc2[nH]1)-c1ccccc1
  • InChI Key : ZTDYQKUESCYGDA-UHFFFAOYSA-N

1. Receptor Binding Affinity

The compound has been studied for its interaction with various receptors. Notably, it exhibits antagonist activity at the 5-HT2B receptor , with an IC50 value of approximately 1200 nM , indicating moderate potency in inhibiting serotonin-induced intracellular calcium flux in CHOK1 cells .

Receptor Activity IC50 (nM)
5-HT2BAntagonist1200

2. Anti-inflammatory Effects

Research has indicated that derivatives of benzimidazole compounds, similar to the target compound, possess significant anti-inflammatory properties. For instance, a closely related compound demonstrated effective inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages. The most potent derivative showed an IC50 of 0.86 μM for NO and 1.87 μM for TNF-α production, suggesting that modifications to the benzimidazole structure can enhance anti-inflammatory activity .

3. Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Study on PD-L1 Interaction : A thesis from Groningen Research Institute of Pharmacy discussed compounds that bind to PD-L1 and their potential in modulating immune responses. While specific data on the target compound was not provided, it highlights the relevance of similar structures in immunological contexts .
  • Inflammatory Response Modulation : A study highlighted the potential of benzimidazole derivatives in reducing inflammatory responses in mouse models, demonstrating significant efficacy compared to standard anti-inflammatory agents like ibuprofen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.